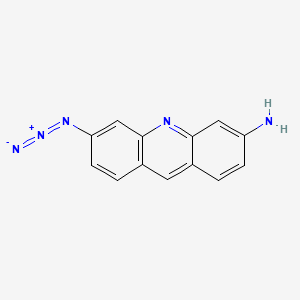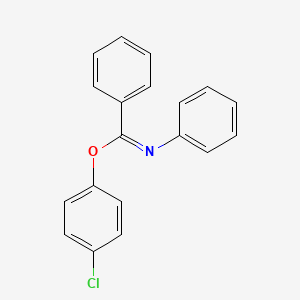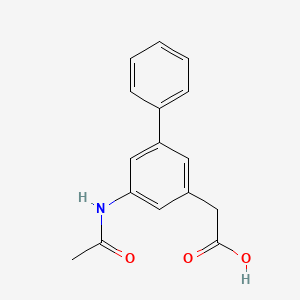
(2S)-4,4-Dimethoxythiane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4,4-Dimethoxythiane-2-thiol is an organic compound characterized by its unique structure, which includes a thiane ring substituted with methoxy groups and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-Dimethoxythiane-2-thiol typically involves the reaction of thiane derivatives with methoxy and thiol substituents. One common method includes the use of thiane-2-thiol as a starting material, which undergoes methoxylation under specific conditions to yield the desired compound. The reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4,4-Dimethoxythiane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiane derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiane derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-4,4-Dimethoxythiane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme activities.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-4,4-Dimethoxythiane-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(2S)-4,4-Dimethoxythiane-2-amine: Contains an amine group instead of a thiol group.
Uniqueness
(2S)-4,4-Dimethoxythiane-2-thiol is unique due to its combination of methoxy and thiol groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox and substitution reactions.
Eigenschaften
| 78442-68-9 | |
Molekularformel |
C7H14O2S2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
(2S)-4,4-dimethoxythiane-2-thiol |
InChI |
InChI=1S/C7H14O2S2/c1-8-7(9-2)3-4-11-6(10)5-7/h6,10H,3-5H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
TYRMHKNNVMJNGC-LURJTMIESA-N |
Isomerische SMILES |
COC1(CCS[C@@H](C1)S)OC |
Kanonische SMILES |
COC1(CCSC(C1)S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)



